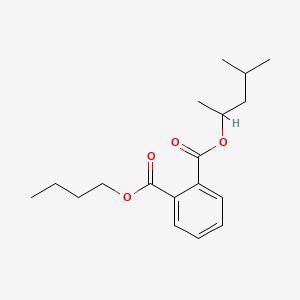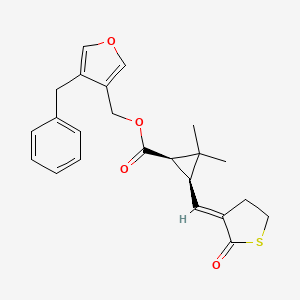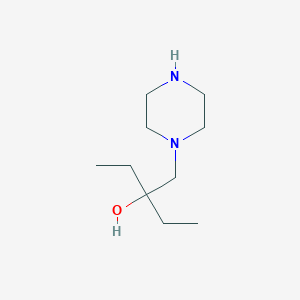![molecular formula C11H13NO3 B13827299 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)
3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal: is a chemical compound known for its unique structure and properties It contains a dihydroxyphenyl group, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal typically involves the condensation of 3,4-dihydroxyphenylacetaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antioxidant properties.
- Used in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
- Studied for its effects on cellular processes and potential as a pharmacological agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal involves its interaction with various molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The imine group can interact with nucleophiles, affecting enzyme activity and other biochemical pathways. The compound’s effects are mediated through its ability to modulate these molecular interactions and pathways.
Comparison with Similar Compounds
3-(2,4-Dihydroxyphenyl)propanoic acid: Known for its competitive inhibition of tyrosinase, a key enzyme in melanin synthesis.
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride:
Uniqueness: 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-[2-(3,4-dihydroxyphenyl)ethylimino]propanal |
InChI |
InChI=1S/C11H13NO3/c13-7-1-5-12-6-4-9-2-3-10(14)11(15)8-9/h2-3,5,7-8,14-15H,1,4,6H2 |
InChI Key |
FZPSVRYJDPYKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN=CCC=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


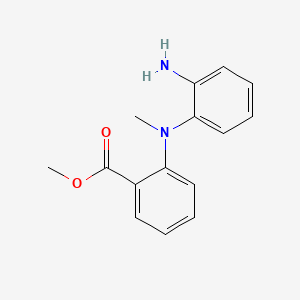
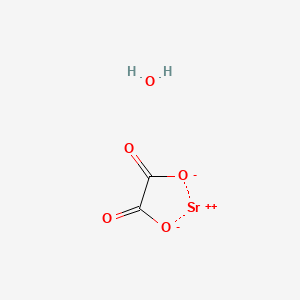
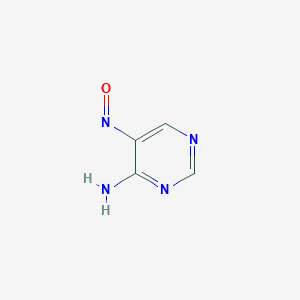
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)


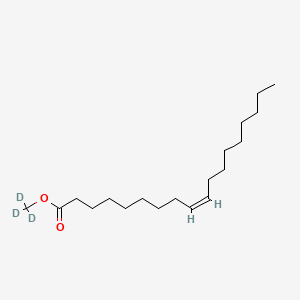
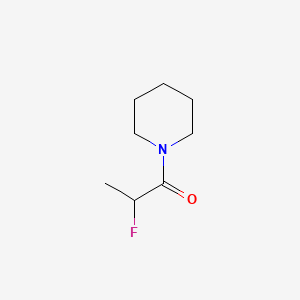
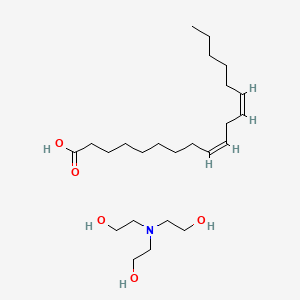
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

